What is the mechanism of action of DMA-135 hydrochloride?
What is the mechanism of action of DMA-135 hydrochloride?
An in-depth technical guide on the core mechanism of action of DMA-135 hydrochloride, prepared for researchers, scientists, and drug development professionals.
Executive Summary
DMA-135 hydrochloride is an antiviral small molecule that functions by directly targeting conserved RNA structures within the viral genome. Its primary mechanism of action involves the allosteric stabilization of a repressive ternary complex, which ultimately inhibits the cap-independent translation essential for viral replication.[1] This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the molecular interactions and signaling pathways involved. The primary focus is on its well-characterized activity against Enterovirus 71 (EV71), with additional data on its effects against coronaviruses like SARS-CoV-2.
Core Mechanism of Action: Allosteric Stabilization
The central mechanism of DMA-135 is its ability to inhibit viral replication by repressing Internal Ribosome Entry Site (IRES)-dependent translation.[2] Unlike traditional antivirals that target viral proteins, DMA-135 binds directly to a specific RNA structure in the 5' untranslated region (UTR) of the viral genome.[3]
In the case of Enterovirus 71 (EV71), the specific target is the stem-loop II (SLII) domain of the IRES.[1] The binding of DMA-135 to the bulge loop of the SLII RNA induces a conformational change in the RNA structure.[4][5] This altered conformation enhances the binding affinity for a host protein known as AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), which is a natural repressor of IRES-dependent translation.[5][6]
The result is the formation of a highly stable, repressive ternary complex consisting of (DMA-135)-SLII-AUF1.[1][4] By stabilizing this complex, DMA-135 effectively "locks" the IRES in a state that is unfavorable for ribosome recruitment and translation initiation, thereby shutting down the production of viral proteins and halting replication.[1][4] This allosteric mechanism is highly specific, as DMA-135 does not significantly affect the interaction of AUF1 with its other known cellular mRNA targets.[4]
Quantitative Analysis of Antiviral Activity
DMA-135 demonstrates potent, dose-dependent inhibition of viral replication with a favorable therapeutic window, as indicated by its high cytotoxic concentration (CC50) relative to its inhibitory concentration (IC50).
Table 1: Antiviral Activity of DMA-135 Against Enterovirus 71 (EV71)
| Parameter | Cell Line | Value | Reference |
| IC50 | SF268 | 7.54 ± 0.0024 µM | [5] |
| CC50 | SF268, Vero | >100 µM | [5] |
| Viral Titer Reduction | SF268 | 2-log reduction at 0.5 µM | [5] |
| SF268 | 5-log reduction at 50 µM | [5] |
Table 2: Antiviral Activity of DMA-135 Against Coronaviruses
| Parameter | Virus | Cell Line | Value | Reference |
| Approximate IC50 | SARS-CoV-2 | Vero E6 | ~10 µM | [7] |
| CC50 | SARS-CoV-2 | Vero E6 | >100 µM | [7] |
| Viral Titer Reduction | HCoV-OC43 | Vero E6 | ~1000-fold at 100 µM | [7] |
| FLuc Reporter Reduction | SARS-CoV-2 UTRs | Vero E6 | ~50% at 10 µM | [7] |
Detailed Experimental Protocols
The mechanism of DMA-135 has been elucidated through a combination of cell-based assays, biophysical techniques, and structural biology.
Dual-Luciferase Reporter Assay for IRES Activity
This assay quantifies the inhibitory effect of DMA-135 on IRES-mediated translation.
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Plasmid Construction: A bicistronic reporter plasmid is engineered to synthesize an RNA transcript containing a Renilla luciferase (RLuc) gene under cap-dependent translation, followed by the EV71 5' UTR (containing the IRES), and a Firefly luciferase (FLuc) gene.[3]
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Cell Transfection: SF268 cells are transfected with the in vitro transcribed RLuc-EV71-5′UTR-FLuc RNA.[3]
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Compound Treatment: Immediately following transfection, cells are cultured with varying concentrations of DMA-135 or a vehicle control (DMSO).[3]
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Data Acquisition: After a 48-hour incubation period, cell lysates are collected, and the activities of both RLuc and FLuc are measured using a dual-luciferase reporter assay system.[3][7]
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Analysis: The FLuc signal (IRES-dependent) is normalized to the RLuc signal (cap-dependent) for each concentration. A decrease in the FLuc/RLuc ratio indicates specific inhibition of IRES activity.[7]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding thermodynamics between DMA-135, the SLII RNA, and the AUF1 protein.
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Sample Preparation: The tandem RNA-binding domains of AUF1 (AUF1-RRM1,2) are purified. The SLII RNA is synthesized and purified.[5]
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Titration: A solution of the AUF1 protein is titrated into a solution containing the SLII RNA, either in the absence or presence of a saturating concentration of DMA-135.[5]
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Data Analysis: The heat changes upon each injection are measured. The resulting binding isotherm is fitted to a 1:1 stoichiometric binding model using software like Affinimeter to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5] The data reveal that DMA-135 allosterically increases the binding affinity of AUF1 for the SLII RNA.[4][5]
RNP-Immunoprecipitation (RIP) Assay
This assay validates the formation of the ternary complex within a cellular context.
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Cell Treatment: EV71-infected cells are treated with DMA-135.
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Immunoprecipitation: Cell lysates are incubated with an antibody specific to the AUF1 protein to pull down AUF1 and any associated RNA molecules.[4]
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RNA Quantification: The RNA is extracted from the immunoprecipitated complexes. Quantitative RT-PCR (qRT-PCR) is then used to specifically quantify the amount of viral SLII RNA that was co-precipitated with AUF1.[4]
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Analysis: An increase in the amount of captured SLII RNA in DMA-135-treated cells compared to controls demonstrates that the compound stabilizes the AUF1-SLII complex in vivo.[4]
Molecular Interactions and Structural Changes
Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have provided atomic-level insights into the action of DMA-135.
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Binding Site: DMA-135 binds directly to the bulge surface of the SLII RNA domain.[5]
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Conformational Change: Binding of DMA-135 disrupts a Watson-Crick base pair (A133-U163) and causes specific nucleotide bases (A133, A134, U135) to become unstacked and more dynamic.[5]
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Allosteric Effect: This localized structural change exposes a high-affinity binding site for the AUF1 protein.[5] The interaction is highly specific; DMA-135 does not promote the formation of a ternary complex with a resistant SLII mutant (SLIIresist).[4]
References
- 1. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Enterovirus evolution reveals the mechanism of an RNA-targeted antiviral and determinants of viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amilorides inhibit SARS-CoV-2 replication in vitro by targeting RNA structures - PMC [pmc.ncbi.nlm.nih.gov]



